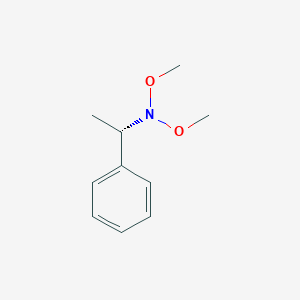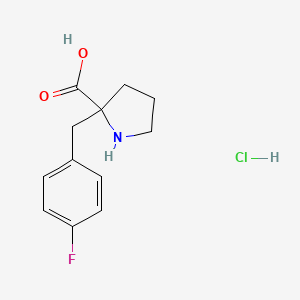![molecular formula C10H11N3O2 B12624792 2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phenol CAS No. 920512-42-1](/img/structure/B12624792.png)
2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phenol is an organic compound that features both an amino group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phenol typically involves the reaction of 2-amino-5-bromomethylphenol with 1,2-oxazole-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced oxazole derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-oxadiazole derivatives: These compounds share a similar oxazole ring structure and exhibit comparable biological activities.
Imidazole derivatives: Known for their broad range of chemical and biological properties, including antimicrobial and anticancer activities.
Uniqueness
2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phenol is unique due to its specific combination of an amino group and an oxazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
920512-42-1 |
|---|---|
Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-amino-5-[(1,2-oxazol-5-ylamino)methyl]phenol |
InChI |
InChI=1S/C10H11N3O2/c11-8-2-1-7(5-9(8)14)6-12-10-3-4-13-15-10/h1-5,12,14H,6,11H2 |
InChI Key |
JQIBUMOEHLQCFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=CC=NO2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R)-4'-Fluoro-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12624721.png)
![1-(4-chlorophenyl)-N-{2-[2-ethyl-2-methyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine](/img/structure/B12624734.png)
![5-[(3-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12624735.png)
![2-Amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12624737.png)
![3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]-](/img/structure/B12624749.png)


![5-Methyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12624774.png)
![1-(Pyridin-3-yl)-12-{(E)-[13-(pyridin-3-yl)tridecyl]diazenyl}dodecan-1-olate](/img/structure/B12624780.png)


![N-(2-Aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12624803.png)
